molecular formula C24H30FN5O2 B12279606 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide

Cat. No.: B12279606
M. Wt: 439.5 g/mol
InChI Key: ONCKVJYOFSZYQF-RGEXLXHISA-N
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Description

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole moiety with a pyrrole carboxamide, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide involves multiple steps, typically starting with the preparation of the indole and pyrrole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole moieties can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide stands out due to its unique combination of indole and pyrrole moieties. Similar compounds include:

    Sildenafil: Known for its use in treating erectile dysfunction, sildenafil shares some structural similarities but differs in its specific functional groups and biological targets.

    Vardenafil: Another compound used for similar therapeutic purposes, vardenafil has a different arrangement of functional groups, leading to distinct pharmacological properties.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

Molecular Formula

C24H30FN5O2

Molecular Weight

439.5 g/mol

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C24H30FN5O2/c1-15-21(14-19-18-13-17(25)5-6-20(18)28-23(19)31)27-16(2)22(15)24(32)26-7-4-8-30-11-9-29(3)10-12-30/h5-6,13-14,27H,4,7-12H2,1-3H3,(H,26,32)(H,28,31)/b19-14-

InChI Key

ONCKVJYOFSZYQF-RGEXLXHISA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCCN2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCCN2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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